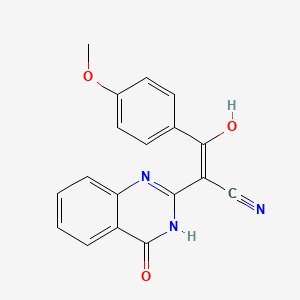
Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(2,3-Dimetoxi fenil)-1,2-oxazol-5-carboxilato de metilo es un compuesto orgánico que pertenece a la clase de derivados de oxazol. Este compuesto se caracteriza por la presencia de un anillo de 1,2-oxazol sustituido con un grupo 2,3-dimetoxi fenil y un grupo éster metílico en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2,3-Dimetoxi fenil)-1,2-oxazol-5-carboxilato de metilo típicamente implica la ciclización de precursores apropiados en condiciones específicas. Un método común incluye la reacción de 2,3-dimetoxi benzaldehído con clorhidrato de hidroxilamina para formar la oxima correspondiente, seguida de ciclización con anhídrido acético para producir el anillo de oxazol. El paso final implica la esterificación con metanol en presencia de un catalizador ácido para formar el éster metílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados y técnicas avanzadas de purificación como la cromatografía y la cristalización son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(2,3-Dimetoxi fenil)-1,2-oxazol-5-carboxilato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de oxazol correspondientes con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden producir formas reducidas del anillo de oxazol o del grupo éster.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo aromático o en el anillo de oxazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los agentes halogenantes, los agentes alquilantes y los nucleófilos se emplean comúnmente en las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido oxazol-5-carboxílico, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 3-(2,3-Dimetoxi fenil)-1,2-oxazol-5-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 3-(2,3-Dimetoxi fenil)-1,2-oxazol-5-carboxilato de metilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas o interactuar con los receptores para alterar los procesos de señalización celular.
Comparación Con Compuestos Similares
El 3-(2,3-Dimetoxi fenil)-1,2-oxazol-5-carboxilato de metilo se puede comparar con otros compuestos similares como:
3,4-Dimetoxi feniletilamina: Un análogo de la dopamina con grupos metoxi en las posiciones 3 y 4.
3-(2,3-Dimetoxi fenil)-3-oxopropanoato de metilo: Un éster relacionado con un grupo funcional diferente en la posición 3.
La singularidad del 3-(2,3-Dimetoxi fenil)-1,2-oxazol-5-carboxilato de metilo radica en su estructura específica del anillo de oxazol y la presencia de grupos metoxi y éster, lo que contribuye a sus propiedades químicas y biológicas distintivas.
Propiedades
Número CAS |
330558-50-4 |
|---|---|
Fórmula molecular |
C13H13NO5 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO5/c1-16-10-6-4-5-8(12(10)17-2)9-7-11(19-14-9)13(15)18-3/h4-7H,1-3H3 |
Clave InChI |
LAZRKLZGIKVBDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C2=NOC(=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11686151.png)
![6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione](/img/structure/B11686166.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686169.png)

![2,4-Dichloro-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide](/img/structure/B11686179.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11686186.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686206.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686212.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686216.png)

![4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11686221.png)
![2-{(2E)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11686229.png)
![3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11686235.png)
